molecular formula C9H9NO2S B8751595 4-Methoxy-2-(methylthio)benzo[d]oxazole

4-Methoxy-2-(methylthio)benzo[d]oxazole

Cat. No. B8751595
M. Wt: 195.24 g/mol
InChI Key: HNTMUOKVUGPCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06403791B1

Procedure details

n-Butyllithium (20.13 ml of a 1.6N solution in hexanes) was added gradually to a solution of 4-methoxybenzoxazole (4.0 g) in tetrahydrofuran (150 ml) cooled in a cardice-acetone bath under an atmosphere of nitrogen. After stirring for 20 minutes dimethyl disulfide (2.9 ml) was added. The mixture was warmed to room temperaturee and stirred for 18 hours. The tetrahydrofuran was removed by evaporation in vacuo and the residue partitioned between ethyl acetate (150 ml) and water (150 ml). The organics were washed with water (150 ml), dried over magnesium sulphate, filtered and the solvent removed in vacuo. Purification by column chromatography on silica eluting with 10% ethyl acetate in heptane afforded the title compound as a white solid (2.63 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][O:7][C:8]1[C:13]2[N:14]=[CH:15][O:16][C:12]=2[CH:11]=[CH:10][CH:9]=1.[CH3:17][S:18]SC>O1CCCC1>[CH3:6][O:7][C:8]1[C:13]2[N:14]=[C:15]([S:18][CH3:17])[O:16][C:12]=2[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=CC2=C1N=CO2
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
CSSC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a cardice-acetone bath under an atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperaturee
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (150 ml) and water (150 ml)
WASH
Type
WASH
Details
The organics were washed with water (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica eluting with 10% ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC=CC2=C1N=C(O2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.